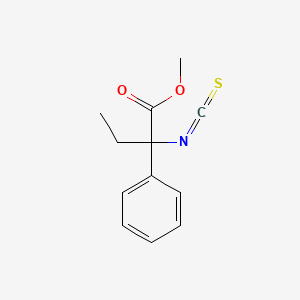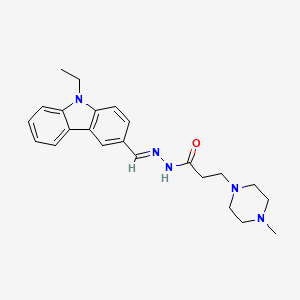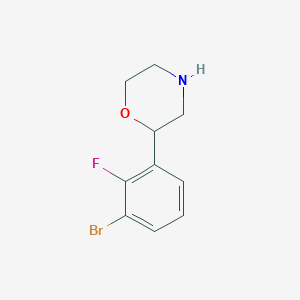
2-(3-Bromo-2-fluoro-phenyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Bromo-2-fluoro-phenyl)morpholine is an organic compound that features a morpholine ring substituted with a bromine and a fluorine atom on a phenyl group
Preparation Methods
The synthesis of 2-(3-Bromo-2-fluoro-phenyl)morpholine typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Chemical Reactions Analysis
2-(3-Bromo-2-fluoro-phenyl)morpholine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using reagents such as organolithium or Grignard reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Scientific Research Applications
2-(3-Bromo-2-fluoro-phenyl)morpholine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(3-Bromo-2-fluoro-phenyl)morpholine exerts its effects depends on its interaction with specific molecular targets. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biochemical pathways and lead to desired biological effects .
Comparison with Similar Compounds
2-(3-Bromo-2-fluoro-phenyl)morpholine can be compared with other similar compounds such as:
2-(3-Bromo-phenyl)morpholine: Lacks the fluorine atom, which can affect its reactivity and applications.
2-(2-Fluoro-phenyl)morpholine:
2-(3-Chloro-2-fluoro-phenyl)morpholine: Substitutes chlorine for bromine, which can result in different reactivity and biological activity.
These comparisons highlight the unique properties of this compound and its potential advantages in various applications.
Properties
Molecular Formula |
C10H11BrFNO |
|---|---|
Molecular Weight |
260.10 g/mol |
IUPAC Name |
2-(3-bromo-2-fluorophenyl)morpholine |
InChI |
InChI=1S/C10H11BrFNO/c11-8-3-1-2-7(10(8)12)9-6-13-4-5-14-9/h1-3,9,13H,4-6H2 |
InChI Key |
PTLXWONPYYAYKX-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CN1)C2=C(C(=CC=C2)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


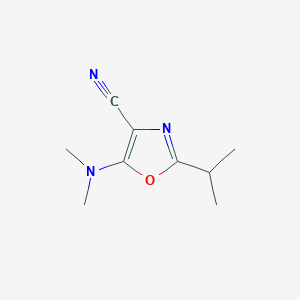
![2,5-Dioxa-8-azaspiro[3.4]octane](/img/structure/B13634592.png)

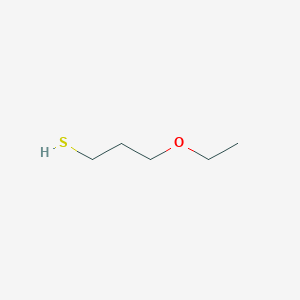
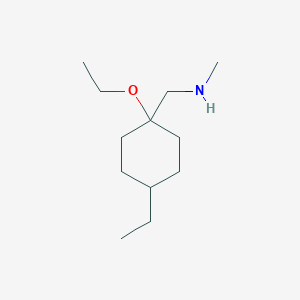



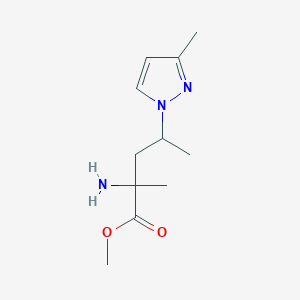
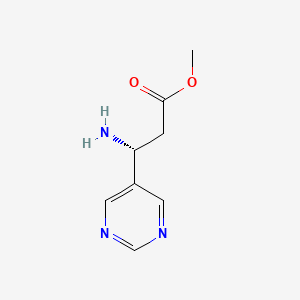
![4,4,5,5-Tetramethyl-2-(3-methylbenzo[b]thiophen-7-yl)-1,3,2-dioxaborolane](/img/structure/B13634661.png)
